molecular formula C12H19NO3 B8594977 1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one

1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one

Cat. No. B8594977
M. Wt: 225.28 g/mol
InChI Key: YHGNNADYZQCMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H19NO3/c14-11-2-1-7-13(11)10-3-5-12(6-4-10)15-8-9-16-12/h10H,1-9H2

InChI Key

YHGNNADYZQCMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 1,4-dioxaspiro{4.5}decan-8-one (100 g, 640.3 mmol), methyl-4-aminobutyrate hydrochloride (98.5 g, 640.3 mmol), triethylamine (90 mL, 640.3 mmol) and dichloromethane (2 L) and stir at room temperature. Add Sodium triacetoxyborohydride (135.7 g, 640.3 mmol) stir 17 h at room temperature. Quench with water (1 L), separate, wash the aqueous layer with dichloromethane (3×500 mL), combine the organic phases and dry over anhydrous sodium sulfate, filter and concentrate. Purify the material on a 1.5 kg silica column, 6 inches in diameter, and eluted with 8:2 hexanes/ethyl acetate to 95:5 ethyl acetate/methanol to give 73 g of the title compound as a waxy brown solid. 1H NMR (CDCl3) δ 3.99-4.10 (m, 1H), 3.93 (s, 4H), 3.32-3.36 (m, 2H), 2.36-2.40 (m, 2H), 1.94-2.03 (m, 2H), 1.65-1.83 (m, 8H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
135.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyrrolidin-2-one (720 mg, 8.46 mmol) in DMF (5 mL) was treated with NaH (203 mg, 8.46 mmol) at room temperature. The mixture allowed to stir for 30 min. 1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate (500 mg, 2.12 mmol) from above step A, in DMF (3 mL) was added to the mixture and stirred at 130° C. for 3 h. The mixture was cooled to room temperature, quenched with NH4Cl, and extracted into EtOAc. Washed the EtOAc layer with saturated NaCl, dried over Na2SO4 and evaporated. Purified by silica prep TLC to give 55 mg (11.5%) of 1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one.
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

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